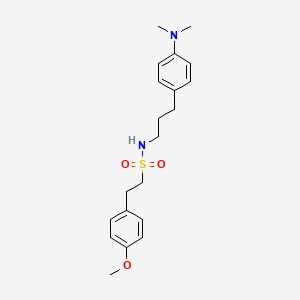
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The methoxy and dimethylamino groups could be introduced through various methods, such as nucleophilic aromatic substitution or reductive amination, depending on the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonamide group is typically quite stable, but can be hydrolyzed under acidic or basic conditions. The methoxy group might undergo reactions such as demethylation, while the dimethylamino group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide, methoxy, and dimethylamino groups could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .科学的研究の応用
Photodynamic Therapy Applications
The research into the applications of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide and related compounds has shown promising results in photodynamic therapy (PDT). A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties. These properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicate the potential for use as Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial Agents
Another aspect of scientific research on similar sulfonamide compounds focuses on their antibacterial properties. A series of new benzenesulfonamides was synthesized and tested for biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as very suitable inhibitors of this bacterial strain, indicating potential utility as therapeutic agents with lower cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Research on sulfonamides derived from 4-methoxyphenethylamine has explored their potential as therapeutic agents for Alzheimer’s disease. Specifically, these compounds have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's pathology. One compound exhibited inhibitory activity comparable to Neostigmine methylsulfate, a standard treatment, suggesting a promising direction for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Nematicidal Agents
Further studies have explored the controlled synthesis of N, N-dimethylarylsulfonamide derivatives, demonstrating potent nematicidal activity against Meloidogyne incongnita. Compounds with specific structural features showed remarkably low median lethal concentration values, indicating their potential as effective nematicidal agents (Chen et al., 2019).
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-22(2)19-10-6-17(7-11-19)5-4-15-21-26(23,24)16-14-18-8-12-20(25-3)13-9-18/h6-13,21H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMNIHVYVQKGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

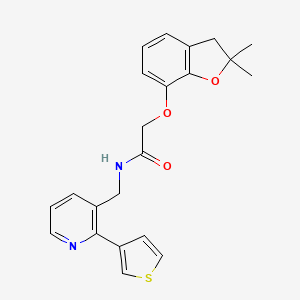
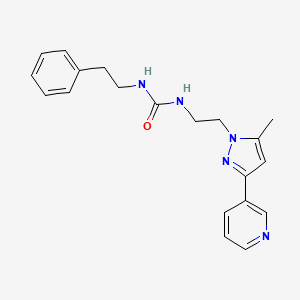
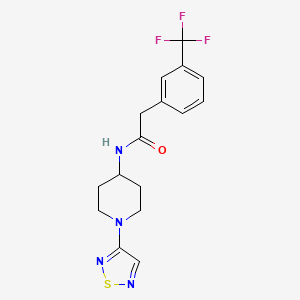
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2738426.png)
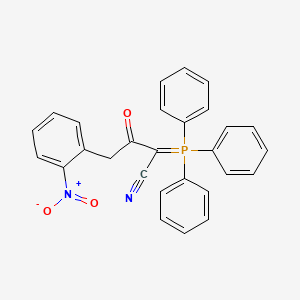
![2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2738429.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide](/img/structure/B2738431.png)
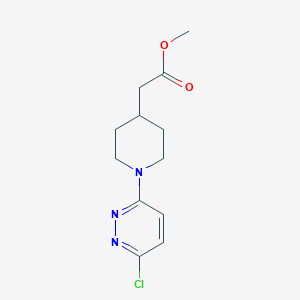
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
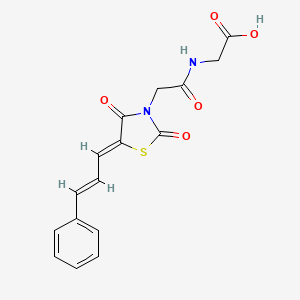
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)